REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:18]=[CH:17][C:9]3[CH:10]([C:13]([O:15]C)=[O:14])[CH2:11][O:12][C:8]=3[CH:7]=2)[CH:5]=[N:4][N:3]=[N:2]1.O[Li].O>CO.C1COCC1.O>[N:1]1([C:6]2[CH:18]=[CH:17][C:9]3[CH:10]([C:13]([OH:15])=[O:14])[CH2:11][O:12][C:8]=3[CH:7]=2)[CH:5]=[N:4][N:3]=[N:2]1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
N1(N=NN=C1)C1=CC2=C(C(CO2)C(=O)OC)C=C1
|
Name
|
LiOH.H2O
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
MeOH THF H2O
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under vacuum
|
Type
|
ADDITION
|
Details
|
the residue was added 50 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was re-crystallized from DCM
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)C1=CC2=C(C(CO2)C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |